An In-Depth Technical Guide to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan: From Natural Sources to Therapeutic Potential
An In-Depth Technical Guide to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan: From Natural Sources to Therapeutic Potential
Introduction
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a naturally occurring neolignan, a class of phenolic compounds characterized by the oxidative coupling of two phenylpropanoid units.[1] Found in various plant species, this molecule has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into its chemical properties, natural occurrence, biosynthesis, biological activities with mechanistic insights, protocols for its study, and an in-silico analysis of its pharmacokinetic profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its study and potential application.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₇ | |
| Molecular Weight | 378.4 g/mol | |
| IUPAC Name | (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |
| Canonical SMILES | COC1=C(C=CC(=C1)CCCO)OC(C(C2=CC(=C(C=C2)O)OC)O)CO | |
| CAS Number | 53505-68-3 |
Natural Occurrence
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan has been identified in a variety of plant species, highlighting its distribution in the plant kingdom. Notable sources include:
-
Euonymus alatus (Winged Euonymus) [2]
-
Santalum album (Indian Sandalwood) [2]
-
Acorus gramineus (Japanese Sweet Flag) [2]
-
Myristica fragrans (Nutmeg) [5]
The presence of this neolignan in plants with a history of use in traditional medicine suggests its potential contribution to their therapeutic effects.
Biosynthesis
Neolignans are synthesized in plants through the phenylpropanoid pathway. The biosynthesis of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan involves the oxidative coupling of two C6-C3 phenylpropanoid units, derived from the amino acid phenylalanine. While the specific enzymatic steps for this particular neolignan are not fully elucidated, the general pathway is understood to involve the following key stages:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively, modify the aromatic ring to produce various monolignols, such as coniferyl alcohol and sinapyl alcohol.
-
Oxidative Coupling: These monolignols are then oxidized by peroxidases or laccases to form resonance-stabilized radicals. The coupling of these radicals in various ways leads to the diverse structures of lignans and neolignans. For 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, a specific 8-4' ether linkage is formed.
Biological Activities and Mechanisms of Action
The therapeutic potential of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is primarily attributed to its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Neolignans, including 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, have demonstrated significant anti-inflammatory effects. A study on a structurally analogous neolignan, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, isolated from Myristica fragrans, provides valuable insights into the potential mechanism of action.[5] This related compound was found to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. The aforementioned study demonstrated a dose-dependent inhibition of:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation. The related neolignan exhibited an IC₅₀ value of 11.07 µg/mL for NO production inhibition in LPS-stimulated RAW 264.7 cells.[5]
-
Prostaglandin E₂ (PGE₂): A key mediator of inflammation, pain, and fever.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The enzymes responsible for the production of NO and PGE₂, respectively.[5]
This inhibition of inflammatory mediators suggests that 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan may act by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Phenolic compounds like neolignans are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.
Mechanism of Action:
The antioxidant activity of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is attributed to its chemical structure, specifically the presence of hydroxyl groups on the aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions. The resulting neolignan radical is stabilized by resonance, making it relatively unreactive.
Experimental Protocols
For researchers investigating 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, the following protocols provide a starting point for its extraction, isolation, and the assessment of its biological activities.
Extraction and Isolation from Plant Material
This protocol is a generalized procedure and may require optimization depending on the specific plant source.
1. Plant Material Preparation:
- Collect and taxonomically identify the plant material.
- Air-dry the material (e.g., leaves, stems, roots) in a well-ventilated area, shielded from direct sunlight.
- Grind the dried plant material into a fine powder to maximize the surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at a 1:10 (w/v) ratio.
- Stir the mixture at room temperature for 24-48 hours.
- Filter the extract and repeat the extraction process with fresh solvent two more times.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the presence of the target neolignan in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Purification:
- Subject the fraction containing the highest concentration of the target compound to column chromatography on silica gel or Sephadex LH-20.
- Elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to isolate the pure compound.
- Further purification can be achieved using preparative HPLC.
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Plant_Material -> Extraction;
Extraction -> Filtration;
Filtration -> Crude_Extract;
Crude_Extract -> Fractionation;
Fractionation -> Active_Fraction;
Active_Fraction -> Purification;
Purification -> Pure_Compound;
}
In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells)
This assay is a standard method to screen for anti-inflammatory activity.[5]
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Cell Seeding:
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Treatment:
- Treat the cells with various concentrations of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
4. Stimulation:
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
5. Nitrite Measurement (Griess Assay):
- After incubation, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
- Determine the percentage of NO inhibition and the IC₅₀ value.
Spectroscopic Data
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 132.5 | - |
| 2 | 110.2 | 6.90 (d, 1.8) |
| 3 | 148.5 | - |
| 4 | 146.8 | - |
| 5 | 115.4 | 6.85 (d, 8.1) |
| 6 | 120.1 | 6.75 (dd, 8.1, 1.8) |
| 7 | 87.5 | 4.95 (d, 6.5) |
| 8 | 82.3 | 4.30 (m) |
| 9 | 63.5 | 3.65 (m), 3.45 (m) |
| 1' | 130.8 | - |
| 2' | 112.5 | 6.88 (d, 1.9) |
| 3' | 147.9 | - |
| 4' | 145.2 | - |
| 5' | 118.9 | 6.70 (d, 8.2) |
| 6' | 121.2 | 6.78 (dd, 8.2, 1.9) |
| 7' | 31.8 | 2.60 (t, 7.5) |
| 8' | 34.2 | 1.85 (m) |
| 9' | 61.9 | 3.60 (t, 6.5) |
| 3-OCH₃ | 55.9 | 3.85 (s) |
| 3'-OCH₃ | 56.0 | 3.88 (s) |
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ or other adducts, confirming the elemental composition.
In-Silico ADMET Profile
To assess the drug-likeness and potential pharmacokinetic properties of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, an in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated using computational models.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 378.4 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 2.5 - 3.5 | Good lipophilicity for oral absorption |
| Hydrogen Bond Donors | 4 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 7 | Compliant with Lipinski's Rule of Five (≤10) |
| Rotatable Bonds | 8 | Moderate flexibility |
| Topological Polar Surface Area (TPSA) | 109.5 Ų | Good intestinal absorption predicted |
| Aqueous Solubility | Moderately soluble | Favorable for formulation |
| Blood-Brain Barrier (BBB) Permeation | Low to moderate | May have limited central nervous system effects |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Further in vitro testing required |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Mutagenicity (Ames test) | Likely non-mutagenic | Favorable safety profile |
This in-silico analysis suggests that 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan possesses a favorable ADMET profile, indicating its potential as a lead compound for drug development. However, these predictions require experimental validation.
Future Directions and Conclusion
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. This technical guide has provided a comprehensive overview of its chemical properties, natural sources, biosynthesis, biological activities, and key experimental protocols for its investigation.
Future research should focus on:
-
Quantitative analysis of its antioxidant activity using standardized assays.
-
Elucidation of the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.
-
In vivo studies to validate its efficacy and safety in animal models of inflammatory diseases.
-
Development of synthetic routes to ensure a sustainable supply for further research and development.
-
Comprehensive pharmacokinetic and toxicological studies to fully characterize its drug development potential.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing neolignan.
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